Cas no 1807201-86-0 (2-Chloro-4-cyano-6-mercaptophenylacetic acid)

2-Chloro-4-cyano-6-mercaptophenylacetic acid 化学的及び物理的性質
名前と識別子
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- 2-Chloro-4-cyano-6-mercaptophenylacetic acid
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- インチ: 1S/C9H6ClNO2S/c10-7-1-5(4-11)2-8(14)6(7)3-9(12)13/h1-2,14H,3H2,(H,12,13)
- InChIKey: PRKKOUQNXIXFOI-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC(C#N)=CC(=C1CC(=O)O)S
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 275
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 62.1
2-Chloro-4-cyano-6-mercaptophenylacetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A014005597-250mg |
2-Chloro-4-cyano-6-mercaptophenylacetic acid |
1807201-86-0 | 97% | 250mg |
494.40 USD | 2021-06-22 | |
Alichem | A014005597-500mg |
2-Chloro-4-cyano-6-mercaptophenylacetic acid |
1807201-86-0 | 97% | 500mg |
823.15 USD | 2021-06-22 | |
Alichem | A014005597-1g |
2-Chloro-4-cyano-6-mercaptophenylacetic acid |
1807201-86-0 | 97% | 1g |
1,460.20 USD | 2021-06-22 |
2-Chloro-4-cyano-6-mercaptophenylacetic acid 関連文献
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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9. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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2-Chloro-4-cyano-6-mercaptophenylacetic acidに関する追加情報
Recent Advances in the Study of 2-Chloro-4-cyano-6-mercaptophenylacetic acid (CAS: 1807201-86-0)
2-Chloro-4-cyano-6-mercaptophenylacetic acid (CAS: 1807201-86-0) has recently emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique structural features, including a chloro, cyano, and mercapto functional groups, has been investigated for its potential applications in drug discovery and development. Recent studies have focused on its role as a versatile building block for the synthesis of novel bioactive molecules, particularly in the context of enzyme inhibition and targeted therapeutics.
A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic utility of 2-Chloro-4-cyano-6-mercaptophenylacetic acid in the development of cysteine protease inhibitors. The researchers demonstrated that the mercapto group of this compound could be effectively utilized to form disulfide bonds with the active site cysteine residues of proteases, leading to potent inhibition. The study reported a series of derivatives with improved selectivity and pharmacokinetic properties, highlighting the compound's potential as a scaffold for protease-targeted drugs.
In another recent investigation, the compound's role in modulating redox-sensitive signaling pathways was examined. A 2024 paper in Chemical Biology & Drug Design revealed that 2-Chloro-4-cyano-6-mercaptophenylacetic acid could act as a redox modulator, influencing the activity of transcription factors such as Nrf2. This finding opens new avenues for the development of therapeutics targeting oxidative stress-related diseases, including neurodegenerative disorders and cancer.
The compound's physicochemical properties have also been a subject of recent research. Computational studies published in Bioorganic & Medicinal Chemistry Letters (2023) provided insights into its solubility, stability, and membrane permeability, which are critical parameters for drug development. These studies employed advanced molecular modeling techniques to predict the compound's behavior in biological systems, offering valuable guidance for its optimization.
Furthermore, 2-Chloro-4-cyano-6-mercaptophenylacetic acid has been investigated for its potential in metal chelation therapy. A 2024 study in Metallomics demonstrated its ability to bind transition metals, suggesting applications in the treatment of metal overload disorders. The researchers synthesized and characterized several metal complexes of the compound, evaluating their stability and biological activity.
In conclusion, recent research on 2-Chloro-4-cyano-6-mercaptophenylacetic acid (CAS: 1807201-86-0) has highlighted its multifaceted potential in medicinal chemistry and chemical biology. Its unique structural features enable diverse applications, from enzyme inhibition to redox modulation and metal chelation. Ongoing studies continue to explore its derivatives and mechanisms of action, positioning this compound as a promising candidate for future therapeutic development.
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